2-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzamide
Overview
Description
2-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzamide is a complex organic compound that features a benzamide core structure with additional functional groups, including a benzenesulfonyl group and a chloroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzamide typically involves the condensation of benzoic acids with amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.
Industrial Production Methods
Industrial production of benzamide derivatives often involves the direct condensation of carboxylic acids and amines at high temperatures. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring, facilitated by catalysts such as sulfuric acid or aluminum chloride.
Nucleophilic Substitution: The chloroanilino group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Condensation Reactions: The compound can form amides through condensation reactions with carboxylic acids.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and aluminum chloride (AlCl3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Condensation Reactions: Catalysts like diatomite earth@IL/ZrCl4 under ultrasonic irradiation are effective.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted anilines.
Scientific Research Applications
2-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive benzamides.
Biological Studies: The compound’s antibacterial and antioxidant properties make it a candidate for studies in microbiology and biochemistry.
Industrial Applications: Benzamide derivatives are used in the production of plastics, rubber, and paper, as well as in agriculture.
Mechanism of Action
The mechanism of action of 2-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as human neutrophil elastase (hNE), which is involved in inflammatory responses . The compound’s sulfonyl and chloroanilino groups play crucial roles in binding to the enzyme’s active site, thereby inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzenesulfonyl-2,2,2-trichloro-ethyl)-benzamide
- 2,3-Dimethoxybenzamides
- 3-Acetoxy-2-methylbenzamides
Uniqueness
2-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c22-15-7-6-8-16(13-15)25(30(28,29)17-9-2-1-3-10-17)14-20(26)24-19-12-5-4-11-18(19)21(23)27/h1-13H,14H2,(H2,23,27)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVSIJNCWGSXJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)N)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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